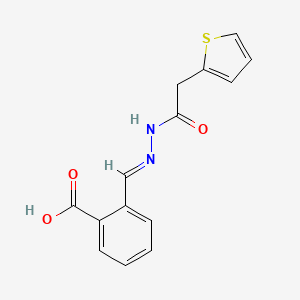![molecular formula C19H16INO4S2 B11678425 (5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678425.png)
(5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[3-iodo-5-méthoxy-4-(2-phénoxyéthoxy)benzylidène]-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe benzylidène iodé et un cycle thiazolidinone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (5Z)-5-[3-iodo-5-méthoxy-4-(2-phénoxyéthoxy)benzylidène]-2-thioxo-1,3-thiazolidin-4-one implique généralement plusieurs étapes, commençant par la préparation du noyau thiazolidinone. Ceci peut être réalisé par la réaction d'un thioamide approprié avec une α-halo cétone dans des conditions basiques. Le groupe benzylidène iodé est ensuite introduit par une réaction de condensation avec un aldéhyde approprié. L'étape finale implique l'éthérification du groupe phénolique avec du 2-phénoxyéthanol en conditions acides.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu pour les étapes de condensation et d'éthérification, ainsi que la mise en œuvre de principes de chimie verte pour réduire l'utilisation de réactifs et de solvants dangereux.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-5-[3-iodo-5-méthoxy-4-(2-phénoxyéthoxy)benzylidène]-2-thioxo-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thioxo peut être oxydé en sulfone en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le groupe benzylidène peut être réduit en groupe benzyle en utilisant des agents réducteurs tels que le borohydrure de sodium.
Substitution : L'atome d'iode peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Amines, thiols, en conditions basiques ou acides.
Principaux produits
Oxydation : Formation de dérivés sulfones.
Réduction : Formation de dérivés benzyliques.
Substitution : Formation de divers dérivés thiazolidinones substitués.
Applications de recherche scientifique
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-cancéreuses et anti-inflammatoires.
Industrie : Utilisation potentielle dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du (5Z)-5-[3-iodo-5-méthoxy-4-(2-phénoxyéthoxy)benzylidène]-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La structure unique du composé lui permet de se lier à ces cibles, inhibant potentiellement leur activité ou modulant leur fonction. Cela peut entraîner divers effets biologiques, tels que l'inhibition de la prolifération cellulaire dans les cellules cancéreuses ou la réduction de l'inflammation.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5E)-5-(3,4-diméthoxybenzylidène)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphtyl acétate .
- Acétoacétate d'éthyle .
Unicité
(5Z)-5-[3-iodo-5-méthoxy-4-(2-phénoxyéthoxy)benzylidène]-2-thioxo-1,3-thiazolidin-4-one est unique en raison de son groupe benzylidène iodé et de la présence de substituants méthoxy et phénoxyéthoxy. Ces caractéristiques contribuent à sa réactivité chimique distincte et à son activité biologique potentielle, le différenciant des autres composés similaires.
Propriétés
Formule moléculaire |
C19H16INO4S2 |
|---|---|
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
(5Z)-5-[[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16INO4S2/c1-23-15-10-12(11-16-18(22)21-19(26)27-16)9-14(20)17(15)25-8-7-24-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,21,22,26)/b16-11- |
Clé InChI |
PTAUVVGHDWSHDF-WJDWOHSUSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)I)OCCOC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)I)OCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678344.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678348.png)
![Acetic acid, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-](/img/structure/B11678357.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678361.png)
![6-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)hexanamide](/img/structure/B11678370.png)
![5-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B11678375.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11678379.png)
![4-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11678381.png)
![(5E)-3-Ethyl-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678389.png)


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678413.png)
![diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11678421.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11678430.png)
